molecular formula C15H12N4O3 B5795104 {1-[(4-nitrobenzylidene)amino]-1H-benzimidazol-2-yl}methanol

{1-[(4-nitrobenzylidene)amino]-1H-benzimidazol-2-yl}methanol

Cat. No. B5795104
M. Wt: 296.28 g/mol
InChI Key: KSDOIQAPTNOKHB-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{1-[(4-nitrobenzylidene)amino]-1H-benzimidazol-2-yl}methanol, also known as NBMI, is a chemical compound that has been studied extensively for its potential therapeutic applications. This compound has been shown to have a number of unique properties that make it a promising candidate for use in a variety of scientific research applications.

Mechanism of Action

The mechanism of action of {1-[(4-nitrobenzylidene)amino]-1H-benzimidazol-2-yl}methanol involves its ability to bind to heavy metals and remove them from the body. This is accomplished through the formation of stable complexes between {1-[(4-nitrobenzylidene)amino]-1H-benzimidazol-2-yl}methanol and the heavy metal ions, which are then excreted from the body.
Biochemical and Physiological Effects:
{1-[(4-nitrobenzylidene)amino]-1H-benzimidazol-2-yl}methanol has been shown to have a number of biochemical and physiological effects in the body. These include its ability to reduce oxidative stress, inhibit inflammation, and promote cellular regeneration. {1-[(4-nitrobenzylidene)amino]-1H-benzimidazol-2-yl}methanol has also been shown to have a protective effect on the liver and kidneys, and may be useful in the treatment of certain types of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of {1-[(4-nitrobenzylidene)amino]-1H-benzimidazol-2-yl}methanol is its high affinity for heavy metals, which makes it a highly effective chelating agent. However, there are also some limitations to its use in lab experiments. For example, {1-[(4-nitrobenzylidene)amino]-1H-benzimidazol-2-yl}methanol can be difficult to synthesize in large quantities, and its stability can be affected by factors such as pH and temperature.

Future Directions

There are a number of potential future directions for research on {1-[(4-nitrobenzylidene)amino]-1H-benzimidazol-2-yl}methanol. One area of interest is the development of new methods for synthesizing {1-[(4-nitrobenzylidene)amino]-1H-benzimidazol-2-yl}methanol that are more efficient and cost-effective. Another area of research involves the use of {1-[(4-nitrobenzylidene)amino]-1H-benzimidazol-2-yl}methanol in the treatment of specific diseases and conditions, such as Alzheimer's disease and Parkinson's disease. Additionally, there is a need for further research into the long-term safety and efficacy of {1-[(4-nitrobenzylidene)amino]-1H-benzimidazol-2-yl}methanol in humans.

Synthesis Methods

The synthesis of {1-[(4-nitrobenzylidene)amino]-1H-benzimidazol-2-yl}methanol involves the reaction of 4-nitrobenzaldehyde with 1H-benzimidazole in the presence of a reducing agent such as sodium borohydride. The resulting product is then subjected to further chemical modifications to produce the final compound.

Scientific Research Applications

{1-[(4-nitrobenzylidene)amino]-1H-benzimidazol-2-yl}methanol has been studied extensively for its potential applications in a variety of scientific research fields. One of the most promising areas of research involves the use of {1-[(4-nitrobenzylidene)amino]-1H-benzimidazol-2-yl}methanol as a chelating agent for heavy metals. {1-[(4-nitrobenzylidene)amino]-1H-benzimidazol-2-yl}methanol has been shown to be highly effective at removing a wide range of heavy metals from the body, including lead, mercury, and cadmium.

properties

IUPAC Name

[1-[(E)-(4-nitrophenyl)methylideneamino]benzimidazol-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O3/c20-10-15-17-13-3-1-2-4-14(13)18(15)16-9-11-5-7-12(8-6-11)19(21)22/h1-9,20H,10H2/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSDOIQAPTNOKHB-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2N=CC3=CC=C(C=C3)[N+](=O)[O-])CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(N2/N=C/C3=CC=C(C=C3)[N+](=O)[O-])CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.